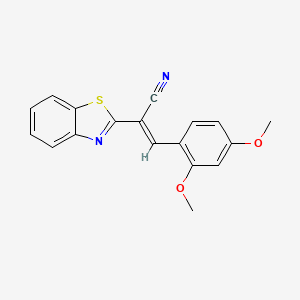![molecular formula C15H13F6N3 B2628805 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine CAS No. 401567-74-6](/img/structure/B2628805.png)
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine is a chemical compound with the molecular formula C15H13F6N3 and a molecular weight of 349.27 . This compound is primarily used in proteomics research and is known for its unique structure, which includes a quinoline ring substituted with two trifluoromethyl groups and a piperazine ring .
Métodos De Preparación
The synthesis of 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-bis(trifluoromethyl)quinoline.
Reaction with Piperazine: The quinoline derivative is then reacted with piperazine under specific conditions to form the final product.
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the use of organic solvents and catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving protein-ligand interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine involves its interaction with specific molecular targets. The compound’s quinoline ring can intercalate with DNA, while the piperazine ring can interact with proteins, affecting their function. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .
Comparación Con Compuestos Similares
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine can be compared with other quinoline derivatives, such as:
2,6-Dichloroquinoline: Similar in structure but with chlorine substituents instead of trifluoromethyl groups.
2,6-Dimethylquinoline: Contains methyl groups instead of trifluoromethyl groups.
4-Piperazinylquinoline: Similar but lacks the trifluoromethyl substituents.
The presence of trifluoromethyl groups in this compound enhances its lipophilicity and metabolic stability, making it unique compared to other quinoline derivatives .
Propiedades
IUPAC Name |
4-piperazin-1-yl-2,6-bis(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N3/c16-14(17,18)9-1-2-11-10(7-9)12(24-5-3-22-4-6-24)8-13(23-11)15(19,20)21/h1-2,7-8,22H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWMDWKIYNFTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2628722.png)

![1-{4-[(6-fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2628724.png)
![6-Hydroxy-11-methyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2628725.png)
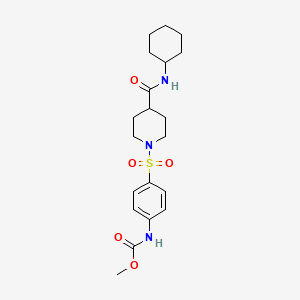
![4-ethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2628730.png)
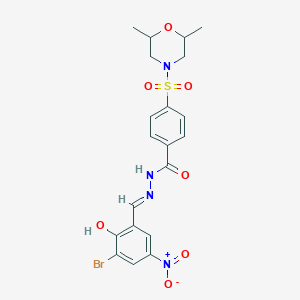
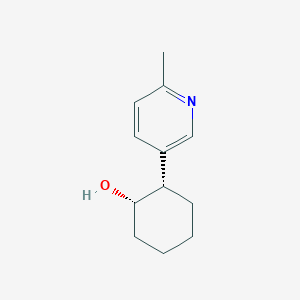
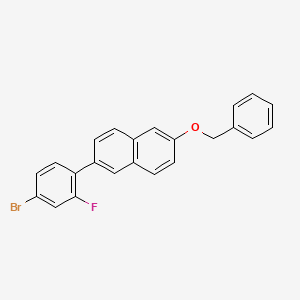
![2-[7-Methoxy-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol](/img/structure/B2628739.png)
![6-ethyl 3-methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2628741.png)
![N-[(dimethylamino)methylene]-N'-(2-fluorophenyl)thiourea](/img/structure/B2628742.png)
![1-{6-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2628743.png)
